Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a pyrido[4,3-d]pyrimidinone derivative featuring a 2-methoxybenzyl substituent at position 6, a sulfanyl acetyl linker, and a methyl benzoate terminal group. Its structural complexity arises from the hexahydropyrido-pyrimidinone core, which provides rigidity and hydrogen-bonding capabilities, while the 2-methoxybenzyl group enhances lipophilicity and steric bulk .
Properties
IUPAC Name |
methyl 4-[[2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-33-21-6-4-3-5-17(21)13-29-12-11-20-19(14-29)23(31)28-25(27-20)35-15-22(30)26-18-9-7-16(8-10-18)24(32)34-2/h3-10H,11-15H2,1-2H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHFREUQBLIREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrimidine core and various functional groups that may contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H23N4O3S |
| Molecular Weight | 471.0 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)Cl |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The presence of the sulfanyl group may enhance its ability to form covalent bonds with target proteins, potentially leading to modulation of biological pathways involved in disease processes.
Anticancer Properties
Recent studies have indicated that derivatives of similar compounds exhibit significant anticancer activity. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated improved antiproliferative effects against melanoma and prostate cancer cells. The mechanism was primarily attributed to the inhibition of tubulin polymerization, which is crucial for cancer cell division .
Antimicrobial Activity
Compounds with similar structural motifs have also shown antimicrobial properties. The hexahydropyrido[4,3-d]pyrimidine core is known for its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in microorganisms.
Other Biological Activities
In addition to anticancer and antimicrobial properties, related compounds have been investigated for their potential as anti-inflammatory agents. The modulation of inflammatory pathways could be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Case Studies and Research Findings
- Study on Anticancer Activity : Research focusing on similar compounds has revealed that modifications in the structure can lead to enhanced biological activity. For example, the introduction of methoxy groups has been associated with increased potency against various cancer cell lines .
- Mechanistic Insights : Investigations into the mechanism of action have shown that these compounds can induce apoptosis in cancer cells through various pathways including mitochondrial disruption and activation of caspases .
- Comparative Analysis : A comparative study between this compound and other derivatives indicated that structural variations significantly affect their biological profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several analogs, primarily differing in substituents, core ring systems, and terminal functional groups. Below is a detailed analysis of key analogs, supported by physicochemical and synthetic data.
Core Structural Variations
Benzothieno[2,3-d]pyrimidinone Derivatives
- Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate (): Core Modification: Replaces the pyrido[4,3-d]pyrimidinone core with a benzothieno[2,3-d]pyrimidinone system. Substituent: 4-Chlorophenyl at position 3 instead of 2-methoxybenzyl at position 4. The 4-chlorophenyl group enhances halogen bonding but reduces solubility compared to the methoxy group .
Ethoxyphenyl-Substituted Analog
- 4-[({[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide (): Terminal Group: Benzamide instead of methyl benzoate. Substituent: 4-Ethoxyphenyl at position 3. Predicted collision cross-section (CCS) values for adducts range from 218.0–230.1 Ų, suggesting moderate membrane permeability .
Substituent-Driven Physicochemical Differences
Table 1: Key Physicochemical Properties of Analogs
*Estimated based on analogs (e.g., ). †Predicted using similar substituent contributions. ‡Calculated from IUPAC name in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
